

Application Notes and Protocols: Myometrial Tissue Contractility Assay with Ebopiprant

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Compound of Interest

Compound Name: Ebopiprant

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Introduction

Preterm birth is a significant challenge in obstetrics, with prostaglandin F₂ α (PGF₂ α) playing a crucial role in initiating uterine contractions.[1] **Ebopiprant** (OBE022) is an orally active, selective antagonist of the PGF₂ α receptor (FP receptor).[2][3] It is developed to reduce uterine contractions and prevent preterm labor by specifically targeting the myometrial prostaglandin F receptors.[3] These application notes provide a detailed protocol for assessing the efficacy of **ebopiprant** and other FP receptor antagonists on myometrial tissue contractility in vitro.

Mechanism of Action

PGF₂ α binds to the FP receptor, a G-protein coupled receptor, which primarily couples to G α q.[1] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in smooth muscle contraction. **Ebopiprant** acts by competitively inhibiting the binding of PGF₂ α to the FP receptor, thus blocking this signaling cascade and reducing myometrial contractility.

Data Presentation

While specific in vitro contractility IC50 data for **ebopiprant** on human myometrial strips is not publicly available, data from a potent and selective FP receptor antagonist, N582707, on PGF2 α -induced calcium release in an immortalized human myometrial cell line (MYLA) serves as a representative example of the expected potency for this class of compounds.

Table 1: In Vitro Potency of a Representative FP Receptor Antagonist (N582707) on PGF2 α -Induced Calcium Release in a Myometrial Cell Line

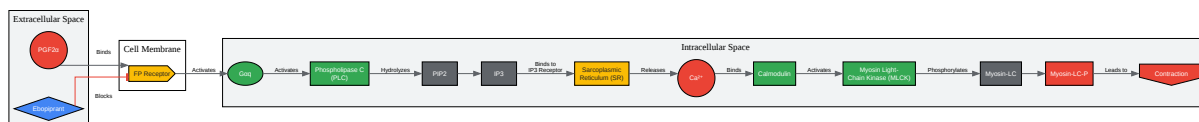
Parameter	IC50 (nM)
Fmax (Peak Ca2+ Response)	21.26
AUC (Area Under the Curve)	50.43
Frequency of Ca2+ Oscillations	22.15

Data from a study on the novel FP antagonist N582707 in an immortalized myometrial cell line (MYLA) stimulated with 1 μ M PGF2 α .

Table 2: Clinical Trial Data for **Ebopiprant** (PROLONG Study)

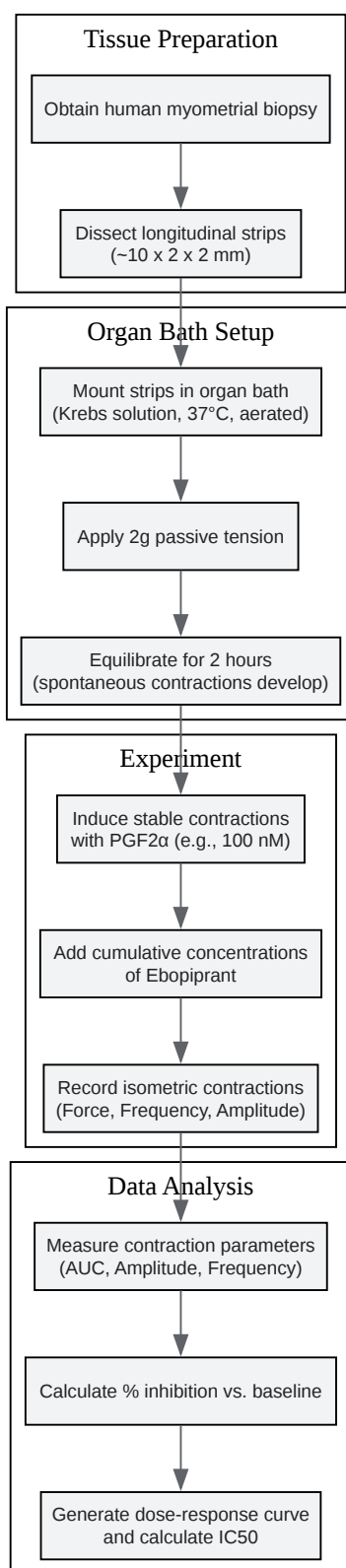
Outcome (Delivery within 48 hours)	Ebopiprant + Atosiban Group	Placebo + Atosiban Group	Odds Ratio (90% CI)
Overall Population	12.5% (7/56)	21.8% (12/55)	0.52 (0.22, 1.23)
Singleton Pregnancies	12.5% (5/40)	26.8% (11/41)	0.39 (0.15, 1.04)

Mandatory Visualizations



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Caption: PGF2α Signaling Pathway in Myometrial Cells.



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Caption: Experimental Workflow for Myometrial Contractility Assay.

Experimental Protocols

Protocol 1: Ex Vivo Myometrial Tissue Contractility Assay

This protocol details the measurement of isometric contractions of human myometrial tissue strips in an organ bath setup to determine the inhibitory effect of **ebopiprant** on PGF2 α -induced contractions.

Materials and Reagents:

- Human myometrial biopsies (obtained with informed consent from women undergoing cesarean section)
- Krebs-bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
- Prostaglandin F₂ α (PGF₂ α) stock solution
- **Ebopiprant** (or its active metabolite OBE002) stock solution
- Carbogen gas (95% O₂, 5% CO₂)
- Multi-chamber organ bath system with isometric force transducers
- Data acquisition system

Procedure:

- Tissue Preparation:
 - Immediately place fresh myometrial biopsies in cold Krebs-bicarbonate solution.
 - Carefully dissect the tissue to remove connective and vascular tissue.
 - Cut longitudinal strips of myometrium approximately 10 mm in length and 2 mm in width.
- Organ Bath Setup and Equilibration:

- Mount the myometrial strips vertically in the organ bath chambers filled with Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen gas.
- Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
- Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours. During this period, spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.
- Induction of Contractions:
 - After the equilibration period, induce stable and robust contractions by adding a submaximal concentration of PGF2 α (e.g., 100 nM) to the organ bath.
 - Allow the contractions to stabilize for at least 30 minutes.
- Application of **Ebopiprant**:
 - Once stable PGF2 α -induced contractions are established, begin the cumulative addition of **ebopiprant** to the organ bath.
 - Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) up to a high concentration (e.g., 10 μ M).
 - Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration.
- Data Acquisition and Analysis:
 - Continuously record the isometric tension generated by the myometrial strips throughout the experiment.
 - For each concentration of **ebopiprant**, quantify the following parameters:
 - Amplitude: The peak force of the contractions.
 - Frequency: The number of contractions per unit of time.

- Area Under the Curve (AUC): An integrated measure of the total contractile activity.
- Calculate the percentage inhibition of the PGF2 α -induced contraction for each concentration of **ebopiprant** relative to the baseline contraction with PGF2 α alone.
- Plot the percentage inhibition against the log concentration of **ebopiprant** to generate a dose-response curve.
- Calculate the IC50 value (the concentration of **ebopiprant** that causes 50% inhibition) from the dose-response curve using non-linear regression analysis.

Conclusion

The ex vivo myometrial contractility assay is a robust method to evaluate the therapeutic potential of PGF2 α receptor antagonists like **ebopiprant**. By directly measuring the inhibitory effect on uterine muscle contractions, this assay provides critical preclinical data on the potency and efficacy of novel tocolytic agents. The provided protocols and visualizations serve as a comprehensive guide for researchers in the field of reproductive health and drug development.

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